molecular formula C15H10F5NO3 B2435262 2,2-difluoro-2-phenoxy-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 338791-88-1

2,2-difluoro-2-phenoxy-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2435262
CAS No.: 338791-88-1
M. Wt: 347.241
InChI Key: MLSFJZPDNKKTFK-UHFFFAOYSA-N
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Description

“2,2-difluoro-2-phenoxy-N-[4-(trifluoromethoxy)phenyl]acetamide” is a chemical compound with the molecular formula C16H9F8NO3 . Its molecular weight is 415.23 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 415.23 . More detailed physical and chemical properties couldn’t be found in my search.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • N-halogeno compounds like Perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] are used as electrophilic fluorinating agents in various chemical reactions. This compound fluorinates various substrates under mild conditions, highlighting its potential utility in organic synthesis and chemical research (Banks, Besheesh, & Tsiliopoulos, 1996).
  • 2,2-difluoro-2-phenoxy-N-[4-(trifluoromethoxy)phenyl]acetamide and related compounds like Ethyl Difluoro(trimethylsilyl)acetate and Difluoro(trimethylsilyl)acetamides are used as precursors for synthesizing 3,3-difluoroazetidinones, which are valuable in various chemical synthesis processes (Bordeau, Frébault, Gobet, & Picard, 2006).

Biological Applications and Pharmacological Potential

  • Novel derivatives of this compound exhibit significant herbicidal activity against various weeds, indicating their potential use in agriculture and plant biology research (Wu et al., 2011).
  • Certain acetamide derivatives are explored for their anticancer, anti-inflammatory, and analgesic activities, underscoring the therapeutic potential of similar compounds in medical and pharmaceutical research (Rani, Pal, Hegde, & Hashim, 2014).

Properties

IUPAC Name

2,2-difluoro-2-phenoxy-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F5NO3/c16-14(17,23-11-4-2-1-3-5-11)13(22)21-10-6-8-12(9-7-10)24-15(18,19)20/h1-9H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSFJZPDNKKTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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